Methyl 7-methyl-1H-indole-5-carboxylate
Overview
Description
Methyl 7-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Methyl 7-methyl-1H-indole-5-carboxylate, often involves the construction of the indole ring system through various methodologies. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives . Another approach is the Fischer indole synthesis, which uses phenylhydrazines and ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Scientific Research Applications
Methyl 7-methyl-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
- Methyl 1H-indole-7-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 1H-indole-3-carboxylate
Comparison: Compared to these similar compounds, Methyl 7-methyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 7-position and the carboxylate group at the 5-position can lead to different chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHUBDYDVDLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441373 | |
Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180624-25-3 | |
Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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